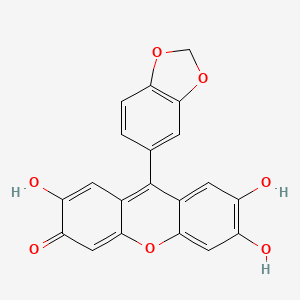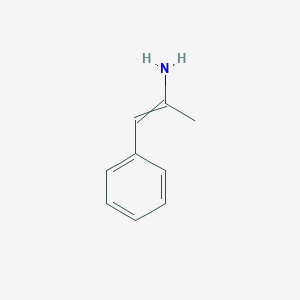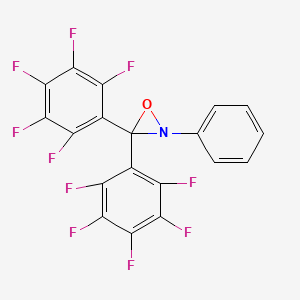
3,3-Bis(pentafluorophenyl)-2-phenyloxaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(pentafluorophenyl)-2-phenyloxaziridine is a unique compound characterized by its oxaziridine ring and the presence of pentafluorophenyl groups
Métodos De Preparación
The synthesis of 3,3-Bis(pentafluorophenyl)-2-phenyloxaziridine typically involves the reaction of appropriate precursors under specific conditions. One common method includes the reaction of a suitable phenylhydroxylamine with a pentafluorophenyl ketone in the presence of an oxidizing agent. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired oxaziridine ring .
Análisis De Reacciones Químicas
3,3-Bis(pentafluorophenyl)-2-phenyloxaziridine is known to undergo various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent in organic synthesis, facilitating the oxidation of sulfides to sulfoxides and other similar transformations.
Reduction: Under certain conditions, it can be reduced to form different products, depending on the reagents used.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3,3-Bis(pentafluorophenyl)-2-phenyloxaziridine has found applications in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various oxidation reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mecanismo De Acción
The mechanism by which 3,3-Bis(pentafluorophenyl)-2-phenyloxaziridine exerts its effects is primarily through its ability to act as an oxidizing agent. The oxaziridine ring is highly reactive and can transfer oxygen to various substrates, facilitating oxidation reactions. The pentafluorophenyl groups enhance the compound’s stability and reactivity by electron-withdrawing effects, making it a powerful reagent in organic synthesis .
Comparación Con Compuestos Similares
Similar compounds to 3,3-Bis(pentafluorophenyl)-2-phenyloxaziridine include other oxaziridines and fluorinated organic molecules. For example:
3,3-Bis(trifluoromethyl)benzophenone: This compound also contains fluorinated groups and is used in similar oxidation reactions.
Hypervalent iodine compounds: These compounds share similar reactivity patterns and are used in oxidation reactions as well.
The uniqueness of this compound lies in its combination of the oxaziridine ring and pentafluorophenyl groups, which provide both stability and high reactivity, making it a versatile reagent in various chemical transformations.
Propiedades
Número CAS |
105654-22-6 |
|---|---|
Fórmula molecular |
C19H5F10NO |
Peso molecular |
453.2 g/mol |
Nombre IUPAC |
3,3-bis(2,3,4,5,6-pentafluorophenyl)-2-phenyloxaziridine |
InChI |
InChI=1S/C19H5F10NO/c20-9-7(10(21)14(25)17(28)13(9)24)19(30(31-19)6-4-2-1-3-5-6)8-11(22)15(26)18(29)16(27)12(8)23/h1-5H |
Clave InChI |
WNAAIINGVBLOLS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(O2)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


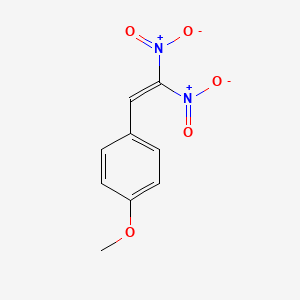
![2-[(Butylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14332984.png)
![Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate](/img/structure/B14332987.png)
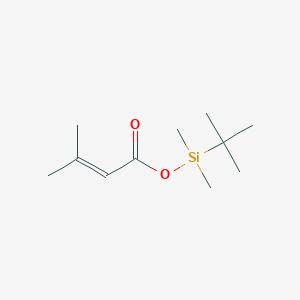
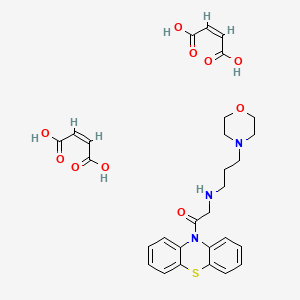

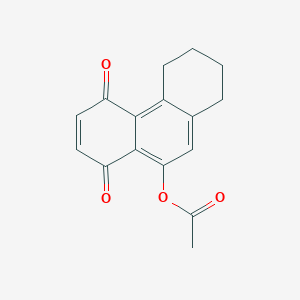
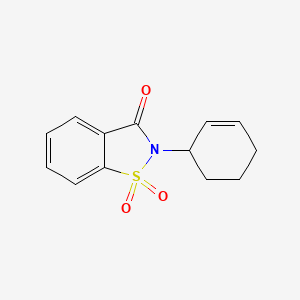


![1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14333036.png)
